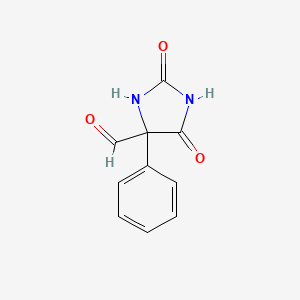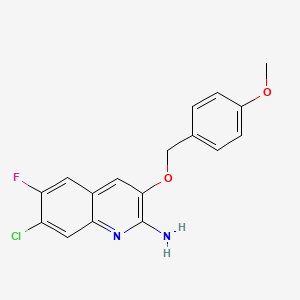
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is a synthetic compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a quinoline core substituted with chloro, fluoro, and methoxybenzyl groups, which may contribute to its unique chemical and biological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the quinoline core: This can be achieved through cyclization reactions involving aniline derivatives and suitable carbonyl compounds.
Introduction of substituents: The chloro and fluoro groups can be introduced via halogenation reactions, while the methoxybenzyl group can be added through etherification reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific substituents.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace one or more substituents on the quinoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups.
Aplicaciones Científicas De Investigación
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Medicine: Quinoline derivatives are known for their antimicrobial, antimalarial, and anticancer properties, making this compound a potential lead for drug development.
Industry: It can be used in the development of agrochemicals and materials science applications.
Mecanismo De Acción
The mechanism of action of 7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and fluoro substituents may enhance binding affinity and specificity, while the methoxybenzyl group can influence the compound’s pharmacokinetic properties. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
6-Chloro-7-((4-methoxybenzyl)oxy)-4-phenyl-2H-chromen-2-one: This compound shares the methoxybenzyl and chloro substituents but has a different core structure (chromenone instead of quinoline).
Fluorinated Quinolines: These compounds, such as 6,7-difluoro-3-nitro-4-hydroxy-2-quinolone, exhibit similar fluorine substitution and are known for their biological activities.
Uniqueness
7-Chloro-6-fluoro-3-((4-methoxybenzyl)oxy)quinolin-2-amine is unique due to its specific combination of substituents on the quinoline core. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C17H14ClFN2O2 |
|---|---|
Peso molecular |
332.8 g/mol |
Nombre IUPAC |
7-chloro-6-fluoro-3-[(4-methoxyphenyl)methoxy]quinolin-2-amine |
InChI |
InChI=1S/C17H14ClFN2O2/c1-22-12-4-2-10(3-5-12)9-23-16-7-11-6-14(19)13(18)8-15(11)21-17(16)20/h2-8H,9H2,1H3,(H2,20,21) |
Clave InChI |
XQCXBMPJZOCRDU-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)COC2=C(N=C3C=C(C(=CC3=C2)F)Cl)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(S)-3-Amino-2-(benzo[D][1,3]dioxol-5-ylmethyl)propanoic acid](/img/structure/B12936012.png)
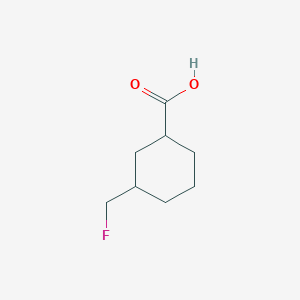
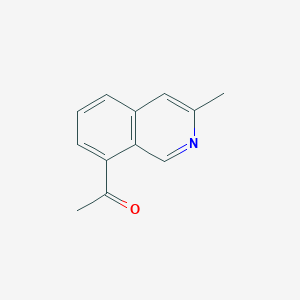
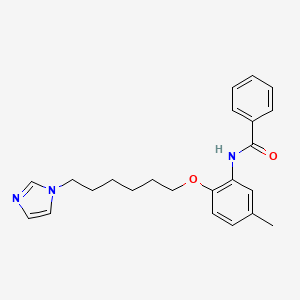

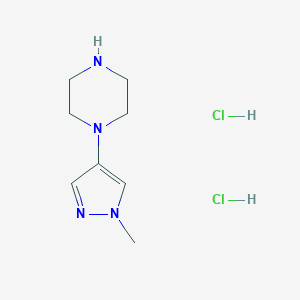
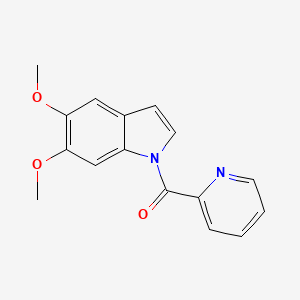
![Carbamic acid, [5-(2-pyridinylthio)-1H-benzimidazol-2-yl]-, methyl ester](/img/structure/B12936034.png)
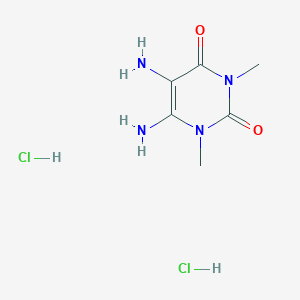
![tert-Butyl 1-methyl-9-oxo-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12936048.png)



